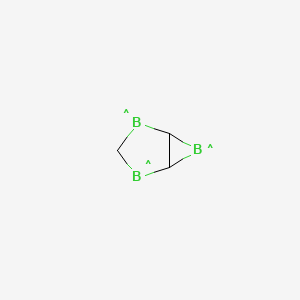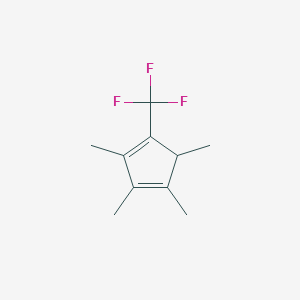![molecular formula C12H21NO2 B12548204 Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- CAS No. 669065-92-3](/img/structure/B12548204.png)
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is an organic compound with the molecular formula C12H21NO2 It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring attached to the morpholine structure via an ethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- typically involves the reaction of morpholine with 1-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: N-alkyl or N-acyl morpholine derivatives
Aplicaciones Científicas De Investigación
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy linkage and cyclohexene ring contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine, 4-(1-cyclohexen-1-yl)-
- N-Morpholino-1-cyclohexene
- 1-Morpholin-1-ylcyclohexene
Uniqueness
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is unique due to its ethoxy linkage, which imparts distinct chemical properties compared to other morpholine derivatives
Propiedades
Número CAS |
669065-92-3 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-[2-(cyclohexen-1-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h4H,1-3,5-11H2 |
Clave InChI |
NRBKHUYPQUTZAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


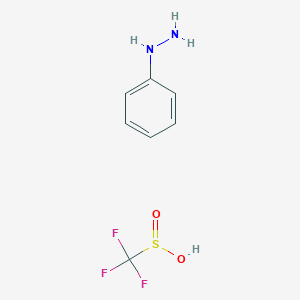
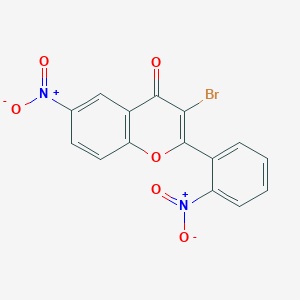
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

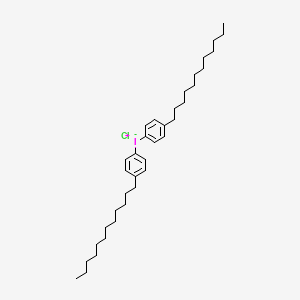
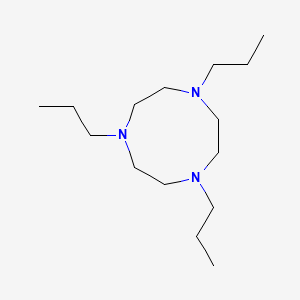

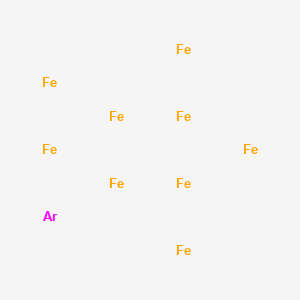
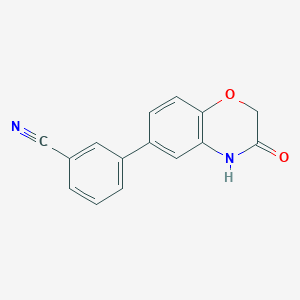
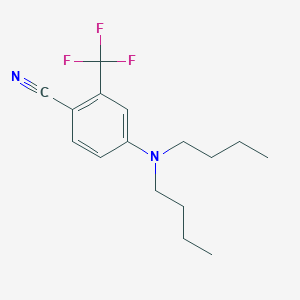
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
